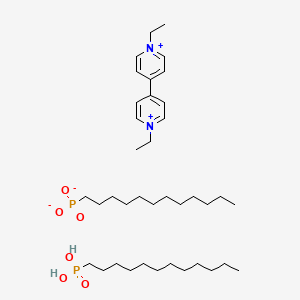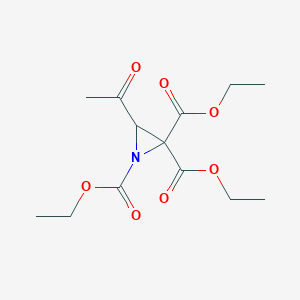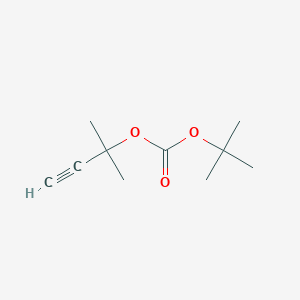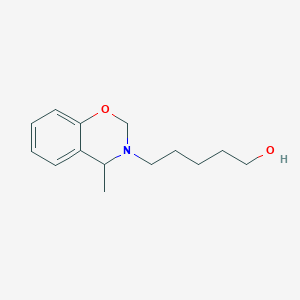![molecular formula C23H23F2N3O8 B12610938 (2S)-3-[4-{2,6-Difluoro-4-[(5R)-5-{[(1,2-oxazol-3-yl)oxy]methyl}-2-oxo-1,3-oxazolidin-3-yl]phenyl}-3,6-dihydropyridin-1(2H)-yl]-2-hydroxy-3-oxopropyl acetate CAS No. 892780-41-5](/img/structure/B12610938.png)
(2S)-3-[4-{2,6-Difluoro-4-[(5R)-5-{[(1,2-oxazol-3-yl)oxy]methyl}-2-oxo-1,3-oxazolidin-3-yl]phenyl}-3,6-dihydropyridin-1(2H)-yl]-2-hydroxy-3-oxopropyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (2S)-3-[4-{2,6-Difluoro-4-[(5R)-5-{[(1,2-oxazol-3-yl)oxy]methyl}-2-oxo-1,3-oxazolidin-3-yl]phenyl}-3,6-dihydropyridin-1(2H)-yl]-2-hydroxy-3-oxopropyl acetate est une molécule organique complexe ayant des applications potentielles dans divers domaines scientifiques. Ce composé présente plusieurs groupes fonctionnels, notamment l'oxazolidinone, l'oxazole et la dihydropyridine, qui contribuent à ses propriétés chimiques et sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (2S)-3-[4-{2,6-Difluoro-4-[(5R)-5-{[(1,2-oxazol-3-yl)oxy]methyl}-2-oxo-1,3-oxazolidin-3-yl]phenyl}-3,6-dihydropyridin-1(2H)-yl]-2-hydroxy-3-oxopropyl acetate implique plusieurs étapes, chacune nécessitant des conditions de réaction spécifiques. Le processus commence généralement par la préparation des intermédiaires oxazolidinone et oxazole, suivie de leur couplage avec la partie dihydropyridine. La dernière étape implique l'acétylation du groupe hydroxyle pour former l'ester acétate.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions de réaction et une meilleure évolutivité. De plus, l'utilisation de principes de chimie verte, tels que le recyclage des solvants et la minimisation des déchets, serait une considération importante dans le processus de production industrielle.
Analyse Des Réactions Chimiques
Types de réactions
Le composé (2S)-3-[4-{2,6-Difluoro-4-[(5R)-5-{[(1,2-oxazol-3-yl)oxy]methyl}-2-oxo-1,3-oxazolidin-3-yl]phenyl}-3,6-dihydropyridin-1(2H)-yl]-2-hydroxy-3-oxopropyl acetate peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le cycle oxazolidinone peut être réduit pour former un composé plus saturé.
Substitution : Les atomes de fluor peuvent être substitués par d'autres halogènes ou groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour l'oxydation, les agents réducteurs tels que l'hydrure de lithium et d'aluminium pour la réduction et les nucléophiles tels que l'azoture de sodium pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle donnerait une cétone ou un aldéhyde, tandis que la réduction du cycle oxazolidinone produirait un composé plus saturé.
Applications de la recherche scientifique
Chimie : Il peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Sa structure unique lui permet d'interagir avec les macromolécules biologiques, ce qui en fait un candidat potentiel pour le développement de médicaments.
Médecine : Il peut avoir un potentiel thérapeutique en raison de sa capacité à moduler des voies biologiques spécifiques.
Industrie : Ses propriétés chimiques le rendent utile dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Les multiples groupes fonctionnels du composé lui permettent de se lier à diverses enzymes et récepteurs, modulant leur activité. Cela peut entraîner des changements dans les processus cellulaires, tels que la transduction du signal, l'expression des gènes et les voies métaboliques.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to modulate specific biological pathways.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-3-[4-{2,6-Difluoro-4-[(5R)-5-{[(1,2-oxazol-3-yl)oxy]methyl}-2-oxo-1,3-oxazolidin-3-yl]phenyl}-3,6-dihydropyridin-1(2H)-yl]-2-hydroxy-3-oxopropyl acetate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
(2S)-3-[4-{2,6-Difluoro-4-[(5R)-5-{[(1,2-oxazol-3-yl)oxy]methyl}-2-oxo-1,3-oxazolidin-3-yl]phenyl}-3,6-dihydropyridin-1(2H)-yl]-2-hydroxy-3-oxopropyl acetate : présente des similitudes avec d'autres composés contenant des parties oxazolidinone, oxazole et dihydropyridine.
Trifluorométhylbenzimidazole : Ce composé contient également des atomes de fluor et un cycle hétérocyclique, ce qui le rend structurellement similaire.
Picosulfate de sodium : Bien qu'il soit différent en structure, il partage une réactivité chimique similaire en raison de la présence de plusieurs groupes fonctionnels.
Unicité
L'unicité de this compound réside dans sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et une réactivité distinctes. Cela en fait un composé polyvalent pour diverses applications dans la recherche scientifique et l'industrie.
Propriétés
Numéro CAS |
892780-41-5 |
|---|---|
Formule moléculaire |
C23H23F2N3O8 |
Poids moléculaire |
507.4 g/mol |
Nom IUPAC |
[(2S)-3-[4-[2,6-difluoro-4-[(5R)-5-(1,2-oxazol-3-yloxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxy-3-oxopropyl] acetate |
InChI |
InChI=1S/C23H23F2N3O8/c1-13(29)33-12-19(30)22(31)27-5-2-14(3-6-27)21-17(24)8-15(9-18(21)25)28-10-16(36-23(28)32)11-34-20-4-7-35-26-20/h2,4,7-9,16,19,30H,3,5-6,10-12H2,1H3/t16-,19+/m1/s1 |
Clé InChI |
QRQQKYUSFRLSMZ-APWZRJJASA-N |
SMILES isomérique |
CC(=O)OC[C@@H](C(=O)N1CCC(=CC1)C2=C(C=C(C=C2F)N3C[C@@H](OC3=O)COC4=NOC=C4)F)O |
SMILES canonique |
CC(=O)OCC(C(=O)N1CCC(=CC1)C2=C(C=C(C=C2F)N3CC(OC3=O)COC4=NOC=C4)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-](/img/structure/B12610859.png)



![N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12610884.png)

![Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12610887.png)
![{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12610891.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)piperidin-2-one](/img/structure/B12610905.png)


![2-[(1-Benzothiophen-3-yl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12610923.png)
![[3,5-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxymethyl]-6-methyl-4-methylsulfanylphenyl] phosphite](/img/structure/B12610930.png)

